4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
VCXRZGJQFSBQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Methylation Using Sodium Hydride (NaH) and Dimethyl Carbonate
The most widely documented method involves alkylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate (DMC) in the presence of NaH. This reaction proceeds via nucleophilic substitution, introducing a methyl group at the N1 position of the pyrazole ring.
Procedure :
-
Step 1 : 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate is dissolved in dimethylformamide (DMF).
-
Step 2 : NaH (0.8 g) is added in batches under nitrogen, followed by DMC (200–400 mmol).
-
Step 3 : The mixture is heated at 110°C for 4 hours, followed by solvent removal and purification.
Yield Optimization :
| DMC (mmol) | NaH (g) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 200 | 0.8 | 110 | 81.3 |
| 350 | 0.8 | 110 | 90.1 |
| 400 | 0.8 | 110 | 89.0 |
Higher DMC molar ratios improve yields up to 90.1%, but excess DMC (>400 mmol) leads to side reactions, reducing efficiency.
Hydrolysis of the Ethyl Ester
The intermediate ethyl ester (1-methyl-3-ethyl-5-pyrazolecarboxylate) is hydrolyzed to the carboxylic acid using LiOH or NaOH:
Procedure :
-
Step 1 : The ester (1 eq) is refluxed with aqueous LiOH (2M) in THF/MeOH (1:1).
-
Step 2 : After 12 hours, the solvent is evaporated, and the residue is acidified to pH 2–3 with HCl.
-
Step 3 : The product is extracted with ethyl acetate and purified via recrystallization.
Yield : 85–92% after hydrolysis.
Cyclization of Hydrazines with 1,3-Diketones
Knorr Pyrazole Synthesis
This classical method involves condensing hydrazines with 1,3-diketones to form the pyrazole ring. For 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, the diketone precursor includes a pre-existing carboxylic acid group or ester.
Procedure :
Modified Cyclization with Catalysts
Recent advancements employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity:
Procedure :
-
Step 1 : The diketone (1 eq) and hydrazine (1.1 eq) are refluxed in toluene with ZnCl₂ (10 mol%).
-
Step 2 : After 6 hours, the product is filtered and hydrolyzed.
Direct Carboxylation of Pyrazole Derivatives
Carboxylation Using Formic Acid
Direct introduction of the carboxylic acid group via formic acid-mediated reactions is less common but viable:
Procedure :
-
Step 1 : 3-Ethyl-1-methylpyrazole (1 eq) is heated with formic acid (5 eq) at 120°C for 8 hours.
-
Step 2 : The mixture is neutralized with NaHCO₃, and the product is extracted.
Yield : 60–70%, with impurities requiring column chromatography.
Limitations and Challenges
-
Low Efficiency : Competing side reactions (e.g., over-alkylation) reduce yields.
-
Purification Complexity : Acidic conditions may degrade the pyrazole ring, necessitating careful pH control.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Alkylation + Hydrolysis | High yields, scalable | Requires toxic NaH | 81–92 |
| Cyclization | Regioselective, mild conditions | Multi-step synthesis | 70–88 |
| Direct Carboxylation | Fewer steps | Low efficiency, purification issues | 60–70 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols to form esters, a reaction critical for modifying solubility and bioactivity.
This reaction is pivotal in synthesizing intermediates for antimicrobial agents, as demonstrated in studies where pyrazole esters showed enhanced bioavailability compared to the parent acid .
Decarboxylation
Thermal or basic conditions induce decarboxylation, removing the carboxylic acid group to form simpler pyrazole derivatives.
| Conditions | Product Formed | Application |
|---|---|---|
| 200°C (neat) | 4-Ethyl-3-methyl-1H-pyrazole | Precursor for agrochemicals |
| NaOH (aqueous, 120°C) | 3-Methyl-1H-pyrazole-4-ethyl | Intermediate in drug synthesis |
Nucleophilic Substitution
The ethyl group at position 4 can undergo substitution under radical or electrophilic conditions, though this is less common than ring-based reactions.
| Reagent | Product | Notes |
|---|---|---|
| Cl₂ (UV light) | 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid | Requires radical initiators |
| Br₂ (FeBr₃ catalyst) | Brominated derivative | Limited regioselectivity |
Amidation and Hydrazide Formation
Reaction with amines or hydrazines produces amides or hydrazides, expanding utility in medicinal chemistry.
| Reagent | Product | Biological Activity |
|---|---|---|
| Hydrazine hydrate | 4-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | Antifungal properties |
| Aniline (DCC coupling) | N-Phenylamide derivative | COX-2 inhibition |
Ring Functionalization
Electrophilic aromatic substitution on the pyrazole ring is hindered by electron-withdrawing carboxylic acid, but directed metalation enables regioselective modifications.
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative (low yield) |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative |
Coordination Chemistry
The compound acts as a ligand in metal complexes, leveraging the pyrazole nitrogen and carboxylate oxygen.
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | Cu(II)-pyrazole carboxylate | Catalytic oxidation studies |
| Fe(III) chloride | Fe(III) complex | Magnetic material precursor |
Mechanistic Insights
-
Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Decarboxylation : Follows a radical pathway under thermal conditions or base-mediated via carboxylate intermediate.
-
Amidation : Requires activation of the carboxylic acid (e.g., via DCC) to form reactive intermediates like mixed anhydrides .
This compound’s versatility in reactions like esterification and amidation underpins its utility in synthesizing bioactive molecules, while its stability under physiological conditions makes it a candidate for further pharmacological exploration.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is recognized for its potent herbicidal properties. It is employed in the formulation of crop protection products to control unwanted plant growth, thereby enhancing crop yield and reducing competition for resources.
| Application Area | Description |
|---|---|
| Herbicides | Effective in controlling broadleaf and grassy weeds in various crops. |
| Crop Protection | Improves yield by minimizing competition for nutrients and light. |
Case Study: Efficacy Against Weeds
Research indicates that formulations containing this compound significantly reduce weed populations in maize and soybean fields, leading to improved crop health and productivity.
Pharmaceutical Development
Building Block for Drug Synthesis
In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents. Its derivatives are being explored for their potential in treating various diseases, including neurodegenerative disorders.
| Therapeutic Area | Potential Applications |
|---|---|
| Central Nervous System Disorders | Investigated for efficacy against conditions like ADHD and schizophrenia. |
| Anti-inflammatory Agents | Used in the development of drugs targeting inflammatory pathways. |
Case Study: Neuropharmacology
A study demonstrated that derivatives of this compound exhibit selective activity at trace amine-associated receptors (TAARs), showing promise as treatments for ADHD and stress-related disorders .
Material Science
Advanced Materials Development
The compound is also utilized in material science, particularly in the formulation of advanced polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of materials.
| Material Type | Application |
|---|---|
| Polymers | Used to create high-performance polymer blends with improved mechanical properties. |
| Coatings | Enhances resistance to environmental degradation in industrial coatings. |
Analytical Chemistry
Reagent in Analytical Methods
this compound functions as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds.
| Analytical Technique | Role of Compound |
|---|---|
| Chromatography | Acts as a standard or internal reference for quantitative analysis. |
| Spectroscopy | Utilized in assays to identify and quantify specific analytes in complex mixtures. |
Mechanism of Action
The mechanism of action of 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced oxidative stress in cells .
Comparison with Similar Compounds
Substituent Position and Type
The position and type of substituents critically distinguish 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid from analogs. Key comparisons include:
Key Insights :
- Positional Isomerism : Ethyl at position 4 (target compound) vs. position 1 or 3 (analogs) alters steric and electronic effects. For example, 1-ethyl analogs (e.g., 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) exhibit reduced steric hindrance near the carboxylic acid group compared to the target compound .
Physicochemical Properties
Substituents directly impact melting points, solubility, and acidity:
Key Insights :
- Melting Points: Bulky aromatic substituents (e.g., phenyl in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) increase melting points due to enhanced crystal packing .
- Acidity : Electron-withdrawing groups (e.g., ethoxy in 5-ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid) increase carboxylic acid acidity, whereas alkyl groups (ethyl, methyl) have a mild electron-donating effect, reducing acidity .
Key Insights :
- Ester Hydrolysis : Alkyl-substituted pyrazole carboxylates (e.g., ethyl or methyl esters) are commonly hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield carboxylic acids .
- Functional Group Compatibility : Sulfur-containing substituents (e.g., methylsulfanyl) require careful handling to avoid oxidation during synthesis .
Pharmacological Activity
Biological activity is influenced by substituent electronic and steric effects:
Key Insights :
- Sulfur-Containing Analogs : Methylsulfanyl groups enhance analgesic and anti-inflammatory activities, likely due to improved target binding .
Biological Activity
4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of EMPC is C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. It typically appears as a white to light yellow powder or crystalline substance, with a melting point between 162 °C and 166 °C. The compound features a pyrazole ring structure, which is significant for its biological activity.
Synthesis Methods
EMPC can be synthesized through various methods, including:
- Condensation Reactions : Utilizing ethyl and methyl derivatives in the presence of appropriate catalysts.
- Cyclization Processes : Involving the formation of the pyrazole ring through cyclization of substituted hydrazines with carboxylic acids.
These methods allow for selective formation while minimizing side products, enhancing yield and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that EMPC exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it interacts with enzymes involved in inflammatory pathways, potentially inhibiting processes related to inflammation and pain response. The compound has demonstrated effectiveness comparable to established anti-inflammatory drugs such as celecoxib and indomethacin, with IC50 values indicating strong inhibitory activity against COX-1 and COX-2 enzymes .
Anticancer Activity
EMPC has also been studied for its cytotoxic effects against various cancer cell lines. Compounds with similar pyrazole structures have shown promising results in inhibiting the growth of lung, colorectal, breast, and liver cancers. Specifically, EMPC's structural characteristics may enhance its efficacy against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cancer Cell Line | Type of Cancer | Inhibition Activity |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Significant |
| HepG2 | Liver Cancer | Significant |
| A549 | Lung Cancer | Moderate |
| HCT116 | Colorectal Cancer | Moderate |
Interaction with Biological Targets
EMPC has been shown to bind effectively to various biological targets, including trace amine-associated receptors (TAARs). In vitro studies demonstrate that it acts as a partial agonist for TAAR1, which is implicated in several neurological disorders such as schizophrenia and ADHD . The interaction data is summarized below:
| Target Receptor | Binding Affinity (EC50) |
|---|---|
| TAAR1 | 0.15 µM |
| COX-1 | 5.40 µM |
| COX-2 | 0.01 µM |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that EMPC significantly reduced inflammation markers compared to control groups. The percentage inhibition of edema was measured at various doses, showing effective results at doses as low as 10 mg/kg .
Case Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, EMPC was administered to mice implanted with tumor cells. Results indicated a marked reduction in tumor size after treatment with EMPC compared to untreated controls, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with substituted hydrazines under reflux conditions in ethanol or methanol. A key intermediate, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester, is often functionalized using acid anhydrides or chlorides to introduce substituents at the 5-position . Catalysts like DMF-DMA (N,N-dimethylformamide dimethyl acetal) are employed to enhance reaction efficiency, and yields are optimized by controlling temperature (70–100°C) and solvent polarity .
Table 1: Representative Synthesis Conditions
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 75% | |
| 5-Amino derivative | Acid chlorides | THF | 50–60°C | 82% |
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural confirmation relies on:
- IR Spectroscopy : To identify carboxylic acid (–COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Methyl groups at C3 and C4 appear as singlets (δ 2.1–2.5 ppm), while the carboxylic proton is deshielded (δ 12–13 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating substituent stability .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for understanding solid-state reactivity .
Q. What are the key structural features influencing the compound’s reactivity?
The pyrazole ring’s electron-withdrawing carboxylic acid group enhances electrophilic substitution at C4. Steric hindrance from the ethyl and methyl groups at C3 and C4 limits reactivity at adjacent positions, directing modifications to the C5 carboxylic acid or N1 positions . Substituents at C5 significantly alter pharmacological activity, as seen in anti-inflammatory derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Key factors include:
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalysts : Pd(PPh₃)₄ in Suzuki couplings introduces aryl groups at C4 with >90% efficiency .
- Temperature Control : Lower temperatures (50–60°C) minimize decomposition of acid-sensitive intermediates . Contradictions in yield data (e.g., 75% vs. 82%) often arise from differences in workup procedures or purification methods (e.g., column chromatography vs. recrystallization) .
Q. What pharmacological models evaluate the bioactivity of pyrazole-5-carboxylic acid derivatives?
- Analgesic Activity : Acetic acid-induced writhing tests in mice, with dose-dependent inhibition of pain responses (ED₅₀ values reported at 25–50 mg/kg) .
- Anti-Inflammatory Activity : Carrageenan-induced paw edema in rats, measuring reduction in swelling over 4–6 hours .
- Ulcerogenicity : Gastric lesion assessment to balance efficacy and toxicity, with carboxylic acid derivatives showing lower mucosal damage than sulfonamide analogs .
Q. How do computational studies enhance understanding of this compound’s properties?
Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential : High negative charge density at the carboxylic oxygen, explaining its role in hydrogen bonding .
- Thermodynamic Stability : Methyl and ethyl substituents increase ring planarity, reducing strain energy by ~5 kcal/mol compared to bulkier groups .
- SAR Insights : Electron-donating groups at C5 enhance COX-2 inhibition, aligning with experimental IC₅₀ data .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in anti-inflammatory potency (e.g., varying ED₅₀ values) may stem from:
- Assay Variability : Differences in carrageenan concentration or observation timeframes .
- Solubility Issues : Poor aqueous solubility of ethyl ester derivatives under in vivo conditions . Resolution strategies include standardizing assay protocols and using prodrug formulations to enhance bioavailability .
Q. How does substituent variation at C5 affect pharmacological activity?
- Electron-Withdrawing Groups (e.g., –NO₂) : Increase COX-2 selectivity but raise ulcerogenic risk .
- Hydrophobic Groups (e.g., aryl) : Enhance membrane permeability, improving CNS activity in analgesic models .
- Thioether Linkages : Improve metabolic stability, as seen in derivatives with 3-methylsulfanyl groups .
Methodological Note : Researchers should prioritize peer-reviewed journals (e.g., Journal of Enzyme Inhibition and Medicinal Chemistry, Molecular Pharmacology) over commercial databases. Critical analysis of reaction conditions and biological assays is essential to reconcile contradictory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
